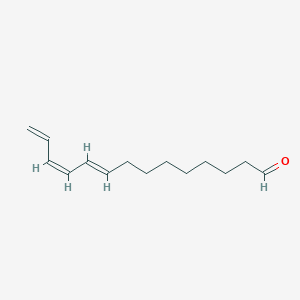
(R)-(+)-Higenamine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-Higenamine Hydrobromide is a naturally occurring compound derived from plants such as Aconitum and Nandina domestica. It is known for its pharmacological properties, particularly in cardiovascular health. This compound has been traditionally used in Chinese medicine for treating heart diseases, including heart failure and arrhythmia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ®-(+)-Higenamine Hydrobromide involves the extraction of higenamine from natural sources followed by its conversion to the hydrobromide salt. The synthetic route typically includes the following steps:
Extraction: Higenamine is extracted from plant sources using solvents like ethanol or methanol.
Purification: The extracted higenamine is purified using techniques such as column chromatography.
Conversion to Hydrobromide: The purified higenamine is reacted with hydrobromic acid to form ®-(+)-Higenamine Hydrobromide.
Industrial Production Methods
In industrial settings, the production of ®-(+)-Higenamine Hydrobromide is scaled up using similar methods but with optimized conditions for higher yield and purity. The use of continuous extraction and purification systems, along with automated reaction setups, ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-Higenamine Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced alcohol forms, and substituted halide compounds .
Aplicaciones Científicas De Investigación
®-(+)-Higenamine Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as a tool for studying cellular signaling pathways and receptor interactions.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of ®-(+)-Higenamine Hydrobromide involves several molecular targets and pathways:
β2-Adrenergic Receptor Agonist: It acts as an agonist at β2-adrenergic receptors, leading to increased heart rate and improved cardiac output.
PI3K/AKT Pathway: It activates the PI3K/AKT signaling pathway, which plays a role in cell survival and metabolism.
Anti-oxidative Stress: It reduces oxidative stress by upregulating antioxidant enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Isoproterenol: Another β-adrenergic agonist used in treating bradycardia and heart block.
Dopamine: A neurotransmitter with cardiovascular effects similar to higenamine.
Ephedrine: A compound with stimulant and decongestant properties, also acting on adrenergic receptors.
Uniqueness
®-(+)-Higenamine Hydrobromide is unique due to its dual role as a natural product and a pharmacologically active compound. Its ability to target multiple pathways and receptors makes it a versatile compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C16H18BrNO3 |
|---|---|
Peso molecular |
352.22 g/mol |
Nombre IUPAC |
(1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/t14-;/m1./s1 |
Clave InChI |
KNUKFIRMGSQPEM-PFEQFJNWSA-N |
SMILES isomérico |
C1CN[C@@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br |
SMILES canónico |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)



![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)

![Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)


![3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoicacid](/img/structure/B15295767.png)
![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)


